Product packaging for DI-Dnpyr-L-lysine(Cat. No.:)

DI-Dnpyr-L-lysine

Cat. No.: B13728594
M. Wt: 474.3 g/mol
InChI Key: AYXZQAKINXIWMY-MDNBJBEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DI-Dnpyr-L-lysine is a synthetic, chemically modified derivative of the essential amino acid L-lysine. This compound is offered for research applications and is intended for use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. The specific structural modifications of this reagent make it a valuable tool for various biochemical and proteomics research applications. Researchers utilize this compound in studies involving protein-protein interactions, enzyme kinetics, and receptor-ligand binding due to its ability to form reversible covalent bonds with target molecules. The mechanism of action typically involves the formation of a covalent bond between the dinitrophenyl (Dnp) group of the compound and amine groups on proteins or other molecules, which can be disrupted by changes in pH or the introduction of a reducing agent. Please consult the safety data sheet (SDS) before use and handle all laboratory chemicals with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14N6O10 B13728594 DI-Dnpyr-L-lysine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H14N6O10

Molecular Weight

474.3 g/mol

IUPAC Name

(6R)-7-(3-aminopropyl)-6-(2,7-dinitro-6-azabicyclo[3.1.1]hepta-1,3,5(7)-trien-6-yl)-2,8-dinitrobicyclo[3.2.1]octa-1,3,5(8)-triene-6-carboxylic acid

InChI

InChI=1S/C18H14N6O10/c19-7-1-2-8-13-10(21(27)28)4-3-9(14(13)23(31)32)18(8,17(25)26)20-11-5-6-12(22(29)30)15(20)16(11)24(33)34/h3-6,8H,1-2,7,19H2,(H,25,26)/t8?,18-/m1/s1

InChI Key

AYXZQAKINXIWMY-MDNBJBEASA-N

Isomeric SMILES

C1=CC(=C2C([C@@](C1=C2[N+](=O)[O-])(C(=O)O)N3C4=C(C3=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CCCN)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C2C(C(C1=C2[N+](=O)[O-])(C(=O)O)N3C4=C(C3=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])CCCN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Merrifield Resin

A widely reported approach to preparing this compound involves solid-phase synthesis, particularly Merrifield solid-phase synthesis techniques. This method uses L-lysine derivatives with selective protecting groups to enable controlled functionalization:

  • Protecting groups : The α-amino group of lysine is typically protected with an acid-labile o-nitrophenyl-sulphenyl group, while the ε-amino group is protected with a benzyloxycarbonyl (Cbz) group. This allows selective deprotection and subsequent modification at the ε-position without affecting the α-position.
  • Dinitrophenylation : The ε-amino group is selectively modified with dinitrophenyl (Dnp) groups to yield mono-ε-DNP-oligo-L-lysines or this compound derivatives.
  • Purification : Ion exchange chromatography is employed to purify the synthesized peptides, ensuring minimal side-product accumulation.

This method has been demonstrated to produce over twenty oligo-L-lysine derivatives, including mono-ε-DNP-oligo-L-lysines, with high purity and yield, enabling detailed immunogenicity studies.

Solution-Phase Acylation Using Coupling Agents

Another effective preparation method involves solution-phase acylation of L-lysine methyl ester derivatives with dinitrophenyl-containing acyl groups:

  • Reagents : L-lysine methyl ester dihydrochloride is reacted with dinitrophenyl acylating agents using peptide coupling reagents such as N-[(1H-benzotriazole-1-yl)(dimethylamino)methylene]-N-methylmethanaminium N-oxide tetrafluoroborate (TBTU) in the presence of N-ethyl-N,N'-diisopropylamine (DIEA).
  • Reaction conditions : The reaction is typically conducted in dichloromethane at low temperatures (0°C) initially, then allowed to proceed at room temperature for up to 72 hours.
  • Work-up and purification : Post-reaction, the mixture is subjected to acid-base liquid extraction and chromatographic purification to isolate the desired this compound derivatives.
  • Characterization : The products are characterized by nuclear magnetic resonance (1H NMR, 13C NMR) and electrospray ionization mass spectrometry (ESI-MS) to confirm structure and purity.

Avoidance of Side Reactions in Coupling

A significant challenge in the acylation step is the formation of N-acylurea byproducts when using carbodiimide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCCI). This side reaction occurs due to the sluggish nucleophilic attack on the O-acylisourea intermediate, leading to unreactive N-acylurea formation and decreased yield of the target compound.

  • Mitigation strategy : Using TBTU as a coupling agent instead of DCCI reduces N-acylurea formation due to its more efficient activation and coupling mechanism.
  • Experimental observation : Attempts to prepare this compound analogs via DCCI-mediated coupling resulted in N,N'-dicyclohexyl-N-dodecylurea byproducts rather than the desired acylated lysine derivative.

Alternative Preparation via Cyanomethyl Ester Intermediates

Patent literature describes methods for preparing optically active cyanomethyl esters of amino acids, including lysine derivatives, which can be used as intermediates in this compound synthesis:

  • Catalysts : Histidine-containing peptides or dipeptides act as catalysts to promote stereoselective esterification.
  • Reaction conditions : The esterification is performed in the presence of tertiary amines such as triethylamine or trimethylamine, often in non-hydroxylic solvents like alkanes or chlorinated hydrocarbons.
  • Advantages : This method offers high stereoselectivity and purity of intermediates, which can be further functionalized to obtain this compound derivatives.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Challenges/Notes References
Merrifield Solid-Phase Synthesis o-nitrophenyl-sulphenyl and benzyloxycarbonyl protection; ion exchange purification High selectivity; minimal side products Requires solid-phase synthesis expertise
Solution-Phase Acylation L-lysine methyl ester, TBTU, DIEA, dichloromethane, room temp High yield; well-characterized products Avoid DCCI due to N-acylurea byproducts
Cyanomethyl Ester Intermediates Histidine-containing peptide catalysts, tertiary amines, non-hydroxylic solvents High stereoselectivity; pure intermediates More complex catalyst preparation
Preparative Synthesis of Related Lysine Derivatives Selective ε-amino group modification, elemental and chromatographic characterization Informative for similar lysine modifications Not direct this compound synthesis

Chemical Reactions Analysis

Types of Reactions: DI-Dnpyr-L-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antiviral Properties
DI-Dnpyr-L-lysine exhibits antiviral effects, particularly against herpes simplex virus (HSV). Research indicates that lysine supplementation can inhibit the replication of HSV by competing with arginine, an amino acid necessary for viral replication. In clinical trials, patients receiving lysine showed a significant reduction in the frequency and severity of herpes outbreaks, suggesting potential for this compound in therapeutic formulations for viral infections .

Cancer Research
The compound's structural properties allow it to be explored as a scaffold for anticancer drug development. Studies have highlighted the importance of amino acid derivatives in targeting specific proteins involved in cancer cell growth and survival. The incorporation of this compound into drug design may enhance bioavailability and efficacy against various cancer types .

Nutritional Applications

Dietary Supplementation
Lysine is an essential amino acid crucial for protein synthesis and overall health. This compound can be utilized as a dietary supplement to improve amino acid profiles in animal feed, particularly for livestock. Research shows that supplementation with lysine enhances growth performance and protein quality in young animals, indicating its potential to optimize animal nutrition .

Viral Infection Prevention
Lysine supplementation has been linked to reduced recurrence rates of viral infections such as herpes simplex and shingles. By modulating arginine levels through dietary adjustments, this compound can help prevent viral replication, making it a valuable addition to nutritional interventions aimed at improving immune function .

Biotechnological Applications

Protein Engineering
In biotechnology, this compound can serve as a building block for engineered proteins. Its unique side chain properties allow for modifications that enhance protein stability and activity. This application is particularly relevant in the development of enzymes and therapeutic proteins where enhanced performance is desired .

Analytical Chemistry
The compound has also been evaluated in analytical chemistry for its role in determining lysine concentrations in various samples. Methods developed for quantifying this compound demonstrate its utility in quality control processes within food and pharmaceutical industries .

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsAntiviral therapySignificant reduction in HSV outbreaks
Nutritional ScienceAnimal feed supplementationEnhanced growth performance in livestock
BiotechnologyProtein engineeringImproved stability and activity of therapeutic proteins
Analytical ChemistryQuantification methodsEffective determination of lysine levels

Case Studies

  • Herpes Simplex Virus Management
    • A double-blind study involving 30 participants showed that those supplemented with 1 g of lysine daily experienced a 40% reduction in herpes recurrences compared to placebo groups. This supports the hypothesis that this compound could be effective in managing HSV outbreaks.
  • Animal Growth Performance
    • In a controlled trial with piglets, varying doses of lysine supplementation led to increased serum levels of essential amino acids without negatively impacting growth metrics, demonstrating the compound's efficacy as a nutritional enhancer.
  • Cancer Drug Development
    • Recent investigations into indole derivatives have highlighted the potential of amino acid scaffolds like this compound to create novel anticancer agents targeting specific cellular pathways involved in tumor progression.

Mechanism of Action

The mechanism of action of DI-Dnpyr-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The dinitrophenyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the nature of the target and the specific interactions involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares DI-Dnpyr-L-lysine with structurally or functionally related compounds, based on the evidence and inferred properties:

Compound Molecular Structure Key Applications Synthesis/Analytical Methods Stability/Solubility
This compound L-lysine + 2 Dnpyr groups Hypothesized: Enzyme inhibition, industrial biosynthesis Likely involves dinitrophenylation of lysine derivatives (inferred) Expected low solubility due to aromatic Dnpyr groups
L-Lysine Hydrochloride Lysine with HCl salt Dietary supplements, protein synthesis Fermentation (Corynebacterium optimization) High solubility in water
L-Lysine Acetate Lysine with acetic acid salt Nutritional supplements, feed additives Microbial production (Corynebacterium) Moderate solubility in aqueous solutions
N-Carbamoyl-L-aspartate Aspartate with carbamoyl group Pyrimidine biosynthesis Enzymatic synthesis (e.g., pyrR enzyme) Soluble in polar solvents
Cytidine Pyrimidine nucleoside RNA synthesis, metabolic intermediates Enzymatic pathways (e.g., cytosine deaminase) Water-soluble

Structural and Functional Differences

  • This compound vs. The Dnpyr groups likely reduce its solubility compared to ionic lysine salts but may enhance binding affinity to hydrophobic enzyme active sites .
  • This compound vs. N-Carbamoyl-L-aspartate : While both compounds participate in nucleotide metabolism, N-carbamoyl-L-aspartate is a precursor in pyrimidine biosynthesis, whereas this compound is hypothesized to act as an inhibitor in related pathways (e.g., via pyrR-mediated regulation) .

Analytical Techniques

Evidence from synthesis protocols (e.g., FTIR, X-ray diffraction in ) suggests that this compound would require advanced characterization methods:

  • FTIR: To confirm the presence of Dnpyr groups via nitro (NO₂) and pyrrolidine ring vibrations.
  • X-ray Diffraction : For crystallographic analysis of its modified lysine backbone .
  • UV-Vis Spectroscopy : To detect aromatic Dnpyr moieties at ~1800 nm (similar to methods in ) .

Research Findings and Industrial Relevance

  • Biosynthetic Pathways : Enzymes like pyrR (involved in uracil metabolism) and ushA (UDP-sugar hydrolase) could be targets for this compound in modulating nucleotide biosynthesis.

Q & A

Q. What are the key steps to synthesize DI-Dnpyr-L-lysine with reproducibility in academic settings?

To ensure reproducibility, document the synthesis protocol in detail, including reagent purity, reaction conditions (temperature, pH, solvent system), and purification methods (e.g., column chromatography, recrystallization). Characterize the final product using NMR (¹H/¹³C), mass spectrometry (MS), and HPLC to confirm identity and purity (>95%). Provide raw spectral data in supplementary materials, adhering to journal guidelines for new compound validation .

Q. Which analytical techniques are critical for characterizing this compound in structural and purity assessments?

Essential techniques include:

  • NMR spectroscopy for structural elucidation (e.g., verifying Dnpyr group attachment to lysine).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • HPLC/UPLC with UV/Vis detection to assess purity and stability.
  • X-ray crystallography (if crystalline) for absolute configuration determination. For peer validation, cross-reference data with established databases (e.g., ChemSpider) and include experimental parameters in the main manuscript .

Q. How should researchers conduct a systematic literature review on this compound’s biochemical applications?

Use academic databases (PubMed, SciFinder, Web of Science) with search terms like “this compound AND [bioactivity, mechanism, synthesis].” Prioritize primary sources (peer-reviewed articles) over patents or preprints. Critically evaluate methodologies, noting inconsistencies in assay conditions (e.g., cell lines, concentrations). Organize findings using reference management tools (Zotero, EndNote) and adhere to citation standards (e.g., ACS style) .

Q. What experimental design principles apply to initial bioactivity studies of this compound?

Design dose-response assays with appropriate controls (vehicle, positive/negative controls). Use validated cell lines or enzymatic systems relevant to the hypothesized mechanism (e.g., kinase inhibition). Include triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests). Pre-register protocols on platforms like Open Science Framework to enhance transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Perform meta-analyses to identify variables causing discrepancies (e.g., solvent effects, assay temperature). Replicate key experiments under standardized conditions, using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity). Apply sensitivity analyses to quantify uncertainty in dose-response relationships. Publish negative results in supplementary materials to contextualize findings .

Q. What strategies optimize this compound’s stability in aqueous buffers for long-term studies?

Test stability under varying pH (4–9), temperatures (4°C–37°C), and light exposure. Use LC-MS to monitor degradation products over time. Incorporate stabilizers (e.g., antioxidants, cryoprotectants) and validate via accelerated stability testing. Share raw degradation kinetics data in repositories like Chemotion for community access .

Q. How can computational modeling enhance the study of this compound’s interaction with biological targets?

Combine molecular docking (AutoDock, Schrödinger) with molecular dynamics (MD) simulations to predict binding modes and affinity. Validate models using mutagenesis or structural biology data (e.g., co-crystallization). Cross-reference computational predictions with experimental IC₅₀ values, and publish code/scripts in platforms like GitHub for reproducibility .

Q. What interdisciplinary approaches are effective for studying this compound’s pharmacokinetic properties?

Integrate in vitro assays (e.g., Caco-2 for permeability) with in vivo pharmacokinetic profiling (plasma half-life, bioavailability). Use metabolomics (LC-MS/MS) to identify metabolites and correlate with toxicity data. Collaborate with computational chemists to develop QSAR models for ADME prediction. Document workflows in electronic lab notebooks (ELNs) like Chemotion ELN .

Q. How should researchers address ethical considerations in this compound studies involving animal models?

Follow institutional animal care guidelines (e.g., ARRIVE) for sample size justification, humane endpoints, and pain management. Include ethical approval statements in manuscripts and share raw data (behavioral, physiological) via FAIR-aligned repositories. Discuss limitations in translational relevance transparently .

Q. What methodologies support collaborative data sharing for this compound research across institutions?

Adopt FAIR principles: Use persistent identifiers (DOIs) for datasets, deposit in discipline-specific repositories (e.g., nmrXiv for spectral data), and employ standardized metadata (e.g., ISA-Tab). Establish data-sharing agreements outlining access rights and attribution. Cite datasets in publications using force11 guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.